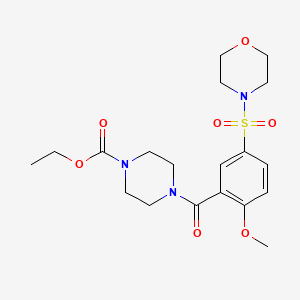

Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring a benzoyl core substituted with a methoxy group at position 2 and a morpholinosulfonyl moiety at position 3. This compound is structurally tailored for drug discovery, particularly in targeting enzymes or receptors where sulfonyl and morpholine groups contribute to binding affinity and selectivity. Its design aligns with kinase inhibitor scaffolds, leveraging the morpholinosulfonyl group for improved pharmacokinetic properties compared to simpler sulfonamides .

Properties

IUPAC Name |

ethyl 4-(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O7S/c1-3-29-19(24)21-8-6-20(7-9-21)18(23)16-14-15(4-5-17(16)27-2)30(25,26)22-10-12-28-13-11-22/h4-5,14H,3,6-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQNVEAWTJOPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of:

- Piperazine core : Known for its diverse pharmacological effects.

- Morpholinosulfonyl group : Imparts unique interactions with biological targets.

- Methoxy and ethyl substituents : Enhance solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 372.45 g/mol |

| Solubility | Soluble in DMSO, Ethanol |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, with an IC value indicating potent activity comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The proposed mechanism involves the inhibition of histone demethylases, which play a crucial role in gene expression regulation associated with cancer progression. This inhibition leads to altered cellular responses and may enhance the efficacy of existing chemotherapeutic agents .

Neuropharmacological Effects

This compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Its potential applications in treating mood disorders are under investigation.

Pharmacological Profile

The compound exhibits selective binding affinities to serotonin receptors, suggesting its utility as an antidepressant or anxiolytic agent. Preliminary data show promising results in animal models of depression .

Summary of Key Studies

- Antimicrobial Efficacy : Demonstrated effective inhibition against a range of bacterial strains with potential applications in treating infections.

- Anticancer Activity : Induced apoptosis in cancer cell lines, with ongoing research focusing on its use in combination therapies.

- Neuropharmacological Effects : Selective interaction with serotonin receptors indicates potential for mood disorder treatments.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuropharmacological | Potential antidepressant effects |

Scientific Research Applications

Biological Activities

Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate exhibits a range of biological activities:

- Antitumor Activity: Preliminary studies indicate that this compound may inhibit tumor growth in various cancer cell lines. Research has shown that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

- Enzyme Inhibition: The compound is thought to interact with specific enzymes involved in cancer metabolism, potentially disrupting the pathways that allow cancer cells to proliferate .

- Neuroprotective Effects: Some studies suggest that compounds with similar structures have neuroprotective properties, which may extend to this compound as well .

Case Studies

-

Anticancer Efficacy:

A study published in Cancer Research demonstrated that derivatives of this compound showed significant cytotoxicity against various human cancer cell lines, including breast and lung cancers. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest . -

Neuroprotective Studies:

Research in Neuroscience Letters explored the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. Results indicated a reduction in cell death and improved survival rates, suggesting potential applications in neurodegenerative diseases . -

Enzyme Interaction Studies:

Investigations into enzyme inhibition revealed that this compound effectively inhibited specific metabolic enzymes associated with tumor growth, supporting its role as a therapeutic agent .

Potential Therapeutic Areas

The compound shows promise for use in:

- Cancer Therapy: Targeting various types of tumors.

- Neurological Disorders: Potential applications in conditions like Alzheimer's or Parkinson's disease.

- Metabolic Disorders: Investigating its role in metabolic pathways could reveal additional therapeutic uses.

Comparison with Similar Compounds

Ethyl 4-(Phenylsulfonyl)Piperazine-1-Carboxylate (CAS 27106-46-3)

- Structural Differences: Replaces the morpholinosulfonyl group with a phenylsulfonyl moiety.

- Physicochemical Properties :

- Molecular weight: 298.36 vs. 543.59 (target compound).

- LogP: Higher hydrophobicity due to the phenyl group.

- Biological Implications: The phenylsulfonyl group may reduce solubility and metabolic stability compared to the morpholino variant, limiting its utility in aqueous environments .

1-(4-Fluorobenzyl)Piperazine Methanone Derivatives

- Structural Differences : Features a fluorobenzyl fragment instead of the sulfonylbenzoyl group.

- Functional Impact: The fluorobenzyl group is associated with tyrosine kinase inhibition, while the morpholinosulfonyl group in the target compound may enhance interactions with polar binding pockets .

Piperazine Carboxylates with Heterocyclic Modifications

Ethyl 4-[5-(2-Fluorobenzamido)-1-Phenyl-1H-Pyrazole-4-Carbonyl]Piperazine-1-Carboxylate

Ethyl 4-(3-(1H-Indol-3-yl)Propyl)Piperazine-1-Carboxylate

- Structural Differences : Substitutes the benzoyl group with an indole-propyl chain.

- Applications : Indole’s aromaticity and hydrogen-bonding capacity make it suitable for CNS targets, whereas the target compound’s sulfonyl group is more suited for extracellular enzymes .

Protective Group Variants: Ethyl vs. Tert-Butyl Carboxylates

Tert-Butyl 4-(3-(2-Cyclohexylethoxy)Benzoyl)Piperazine-1-Carboxylate (S5)

- Synthetic Utility : The tert-butyl group is a common protecting group for piperazine, offering stability during synthesis. In contrast, the ethyl carboxylate in the target compound may remain intact for downstream bioactivation .

- Stability : Tert-butyl esters are more resistant to hydrolysis, whereas ethyl esters are prone to enzymatic cleavage, making the latter preferable for prodrug strategies.

Key Data and Research Findings

Table 1. Comparative Analysis of Piperazine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Condensation : Coupling of the benzoyl chloride intermediate with a piperazine derivative under anhydrous conditions.

- Sulfonylation : Introduction of the morpholinosulfonyl group via sulfonic acid chlorides in the presence of a base (e.g., triethylamine) .

- Esterification : Ethyl carboxylate formation using ethanol and catalytic acid.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM/EtOAc mixtures) and temperature (40–60°C) to improve yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, morpholinosulfonyl at C5) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~495 g/mol based on analogs) .

- X-ray Crystallography : Resolve 3D conformation using SHELX software for crystallographic refinement .

- HPLC : Purity assessment with C18 columns and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What computational approaches are effective for predicting the biological targets of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains or GPCRs, leveraging the morpholinosulfonyl group’s hydrogen-bonding potential .

- QSAR Modeling : Correlate structural features (e.g., electron-withdrawing sulfonyl groups) with activity against validated targets (e.g., PDE inhibitors) .

- MD Simulations : Assess binding stability in solvent (e.g., explicit water models) using GROMACS .

Q. How do structural modifications (e.g., replacing morpholinosulfonyl with other sulfonamides) affect bioactivity?

- Experimental Design :

- SAR Studies : Synthesize analogs (e.g., cyclopropylsulfonyl or tosyl variants) and compare IC₅₀ values in enzyme inhibition assays .

- Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to evaluate substituent effects on ADME .

- Case Study : A chlorophenyl analog (from ) showed 10× higher cytotoxicity in HeLa cells, suggesting sulfonamide hydrophobicity enhances membrane permeability .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

- Data Analysis :

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., pyrazolopyridine derivatives in vs. thiophene analogs in ).

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm target engagement via SPR (binding kinetics) and cellular thermal shift assays (CETSA) .

Structural and Mechanistic Insights

Q. What crystallographic data or spectroscopic signatures distinguish this compound from structurally related derivatives?

- Key Features :

- X-ray Diffraction : The morpholinosulfonyl group creates a distinct torsion angle (~120°) between the benzoyl and piperazine rings, unlike non-sulfonylated analogs .

- IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1250 cm⁻¹, while ester C=O is observed at ~1700 cm⁻¹ .

- ²⁹Si NMR (if applicable) : Not applicable here, but ¹⁵N NMR could resolve piperazine protonation states .

Experimental Design Challenges

Q. How can researchers mitigate synthetic byproducts during piperazine coupling?

- Troubleshooting :

- Protection/Deprotection : Use Boc-protected piperazine to prevent N-alkylation side reactions .

- Catalysis : Employ Pd(OAc)₂ for Suzuki-Miyaura couplings when aryl halides are intermediates .

- Byproduct Identification : LC-MS to detect dimers or hydrolyzed esters; optimize stoichiometry (1.2:1 acyl chloride:piperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.